4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid
Overview
Description
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H8F4O2. It is a derivative of phenylacetic acid, characterized by the presence of fluoro, methyl, and trifluoromethyl groups on the aromatic ring.
Mechanism of Action
Mode of Action
It is known that fluorinated compounds often interact with their targets through the formation of strong bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Fluorinated compounds are often used in medicinal chemistry due to their ability to modulate the properties of bioactive molecules, potentially affecting multiple pathways .
Pharmacokinetics
Fluorinated compounds are generally well absorbed and can be metabolized by the body, which can impact their bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s efficacy can be influenced by the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid typically involves the introduction of fluoro, methyl, and trifluoromethyl groups onto a phenylacetic acid backbone. One common method is through the use of electrophilic aromatic substitution reactions, where the aromatic ring is functionalized with the desired substituents. The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the substitution reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, methylation, and trifluoromethylation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron or aluminum chloride are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 4-Fluoro-3-methylphenylacetic acid
- 4-Fluoro-5-(trifluoromethyl)phenylacetic acid
- 3-Methyl-5-(trifluoromethyl)phenylacetic acid
Comparison: Compared to these similar compounds, 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is unique due to the simultaneous presence of fluoro, methyl, and trifluoromethyl groups on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[4-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-5-2-6(4-8(15)16)3-7(9(5)11)10(12,13)14/h2-3H,4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPYHPGEWLYDHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192944 | |
Record name | Benzeneacetic acid, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-82-1 | |
Record name | Benzeneacetic acid, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501192944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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